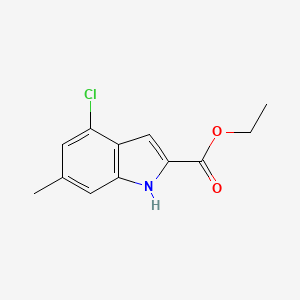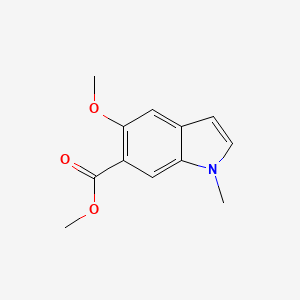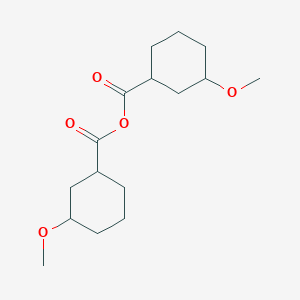![molecular formula C7H4ClN3O B13906195 3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde](/img/structure/B13906195.png)
3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused with a pyrazine ring, with a chlorine atom at the 3-position and an aldehyde group at the 7-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of pyrazin-3-amine and 3-chloropyrrole.
Cyclization: The pyrazin-3-amine undergoes cyclization with 3-chloropyrrole under controlled conditions to form the pyrrolo[2,3-B]pyrazine core.
Formylation: The resulting compound is then subjected to formylation to introduce the aldehyde group at the 7-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and automated processes to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carboxylic acid.
Reduction: 3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting kinase inhibition and antimicrobial activity.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde involves its interaction with specific molecular targets:
Kinase Inhibition: The compound can inhibit certain kinases by binding to their active sites, thereby blocking their activity and affecting cellular signaling pathways.
Antimicrobial Activity: It disrupts microbial cell functions by interacting with essential enzymes and proteins, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
5H-Pyrrolo[2,3-B]pyrazine: Lacks the chlorine and aldehyde groups, making it less reactive in certain chemical reactions.
3-Chloro-5H-pyrrolo[2,3-B]pyrazine: Lacks the aldehyde group, limiting its applications in formylation reactions.
5H-Pyrrolo[2,3-B]pyrazine-7-carbaldehyde: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
Uniqueness
3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde is unique due to the presence of both the chlorine atom and the aldehyde group, which confer distinct reactivity and versatility in synthetic applications .
Propriétés
Formule moléculaire |
C7H4ClN3O |
|---|---|
Poids moléculaire |
181.58 g/mol |
Nom IUPAC |
3-chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde |
InChI |
InChI=1S/C7H4ClN3O/c8-5-2-9-6-4(3-12)1-10-7(6)11-5/h1-3H,(H,10,11) |
Clé InChI |
INWHMTOANDXOJV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NC=C(N=C2N1)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13906127.png)






![6'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one](/img/structure/B13906168.png)



![(1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride](/img/structure/B13906190.png)


